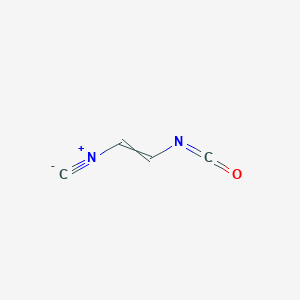

1-Isocyanato-2-isocyanoethene

Description

Contextualization within Bifunctional Organic Molecules

1-Isocyanato-2-isocyanoethene is a prime example of a bifunctional organic molecule, characterized by the presence of both an isocyanate (-N=C=O) and an isocyanide (-N≡C) group attached to an ethene backbone. Bifunctional molecules are of significant interest in organic chemistry as they can undergo a variety of chemical transformations at either or both reactive sites. This dual reactivity allows for the construction of complex molecular architectures, including linear polymers, macrocycles, and intricate heterocyclic systems. The strategic placement of the isocyanate and isocyanide groups on a rigid ethene scaffold in this compound suggests the potential for controlled, stepwise reactions or concerted cyclization processes, making it a valuable theoretical tool for designing novel synthetic pathways.

Significance of Dual Isocyanate and Isocyanide Functionalities in Organic Synthesis

The synthetic utility of this compound stems from the distinct yet complementary reactivity of its two functional groups.

Isocyanate Group (-N=C=O): This group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as alcohols, amines, and water. wikipedia.org These reactions lead to the formation of stable urethane (B1682113), urea (B33335), and carbamic acid linkages, respectively. The reaction with water, which produces an amine and carbon dioxide, is fundamental to the production of polyurethane foams. wikipedia.org The high reactivity of isocyanates makes them key building blocks in polymer chemistry and for the synthesis of various organic compounds. cdc.gov

Isocyanide Group (-N≡C): In contrast to the electrophilic isocyanate, the isocyanide group exhibits dual electronic character, with both nucleophilic and electrophilic potential at the carbon atom. rsc.org This ambident reactivity is central to their participation in a host of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. wikipedia.org These reactions are highly efficient in generating molecular diversity and complexity in a single step. beilstein-journals.org Isocyanides are also known to undergo α-addition reactions, behaving like carbenes in their ability to insert into single bonds. thieme-connect.de

The co-existence of these two functional groups in this compound opens up possibilities for intramolecular reactions to form heterocycles or for orthogonal reactions where each group reacts selectively with different reagents. This dual functionality is a fertile ground for the development of novel MCRs and the synthesis of unique molecular scaffolds.

Historical Development and Evolution of Isocyanate and Isocyanide Chemistry

The chemistries of isocyanates and isocyanides have evolved independently over more than a century, each contributing significantly to the landscape of modern organic synthesis.

Isocyanate Chemistry: The synthesis of isocyanates was first reported by Wurtz in 1848. rsc.org A major advancement in their production came with the development of phosgenation, the reaction of amines with phosgene (B1210022), which remains a primary industrial method. wikipedia.org The discovery of the polyaddition reaction between diisocyanates and polyols by Otto Bayer and his colleagues in 1937 laid the foundation for the polyurethane industry. rsc.org Today, isocyanates are produced on a massive scale for a wide range of applications, from foams and elastomers to coatings and adhesives. cdc.govrsc.org

Isocyanide Chemistry: The first isocyanide, allyl isocyanide, was synthesized by Lieke in 1859 from the reaction of allyl iodide with silver cyanide. wikipedia.orgnih.gov For nearly a century, the development of isocyanide chemistry was hampered by their notoriously unpleasant odor and limited availability. wikipedia.orgnih.gov A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed a general method for synthesizing isocyanides by dehydrating formamides. kirj.ee This made a wide variety of isocyanides accessible and spurred a new era of research. The subsequent introduction of the Ugi four-component reaction in 1959 showcased the immense synthetic potential of isocyanides in MCRs, a field that continues to expand with new discoveries. nih.govkirj.ee

The conceptual combination of these two historically rich fields of chemistry in a single molecule like this compound represents a compelling frontier for future synthetic exploration.

Data Tables

Table 1: Properties of Representative Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Methyl isocyanate | 624-83-9 | CH₃NO | 57.05 |

| Phenyl isocyanate | 103-71-9 | C₇H₅NO | 119.12 |

| Toluene diisocyanate (TDI) | 584-84-9 | C₉H₆N₂O₂ | 174.16 |

| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | C₁₅H₁₀N₂O₂ | 250.25 |

| Hexamethylene diisocyanate (HDI) | 822-06-0 | C₈H₁₂N₂O₂ | 168.19 |

| Isophorone diisocyanate (IPDI) | 4098-71-9 | C₁₂H₁₈N₂O₂ | 222.28 |

| 1-Isocyanato-2-methylpropane | 1873-29-6 | C₅H₉NO | 99.13 |

| 1-Isocyanato-2-methoxybenzene | 700-87-8 | C₈H₇NO₂ | 149.15 |

| 1-Isocyanato-2-methoxyethane | 42170-95-6 | C₄H₇NO₂ | 101.11 |

| o-Isopropylphenyl isocyanate | 56309-56-9 | C₁₀H₁₁NO | 161.20 |

Data sourced from PubChem and other chemical databases. cdc.govnih.govcymitquimica.comnih.govscbt.com

Table 2: Properties of Representative Isocyanides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Methyl isocyanide | 593-75-9 | C₂H₃N | 41.05 |

| Ethyl isocyanide | 624-79-3 | C₃H₅N | 55.08 |

| tert-Butyl isocyanide | 7188-38-7 | C₅H₉N | 83.13 |

| Phenyl isocyanide | 931-54-4 | C₇H₅N | 103.12 |

| Benzyl isocyanide | 10340-91-7 | C₈H₇N | 117.15 |

| Cyclohexyl isocyanide | 931-53-3 | C₇H₁₁N | 109.17 |

| Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | C₉H₉NO₂S | 195.24 |

Data sourced from PubChem and other chemical databases. rsc.orgchemeo.com

Structure

3D Structure

Properties

CAS No. |

140438-49-9 |

|---|---|

Molecular Formula |

C4H2N2O |

Molecular Weight |

94.07 g/mol |

IUPAC Name |

1-isocyanato-2-isocyanoethene |

InChI |

InChI=1S/C4H2N2O/c1-5-2-3-6-4-7/h2-3H |

InChI Key |

XUQQVKOBULOUAL-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C=CN=C=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Isocyanato 2 Isocyanoethene

Reactivity of the Isocyanato Moiety

The isocyanato group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a variety of nucleophiles. wikipedia.orgdoxuchem.com Its reactivity is primarily centered on the central carbon atom, which is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. nih.gov

Nucleophilic Addition Reactions with Oxygen and Nitrogen Nucleophiles

Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines. doxuchem.comnoaa.gov These reactions are typically exothermic and proceed without the need for a catalyst.

With oxygen nucleophiles, such as alcohols, the reaction yields carbamates, commonly known as urethanes. wikipedia.orgnih.gov The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer. nih.gov

Similarly, nitrogen nucleophiles, like primary and secondary amines, react with isocyanates to form substituted ureas. wikipedia.orgnih.gov The reaction with water is also a notable nucleophilic addition, which initially forms an unstable carbamic acid intermediate that subsequently decomposes to an amine and carbon dioxide. wikipedia.orgnoaa.govquora.com

Table 1: Nucleophilic Addition Reactions of the Isocyanato Group

| Nucleophile | Reagent Class | Product |

|---|---|---|

| R'-OH | Alcohol (Oxygen Nucleophile) | R-NH-C(=O)O-R' (Carbamate/Urethane) |

| R'₂NH | Amine (Nitrogen Nucleophile) | R-NH-C(=O)N-R'₂ (Urea) |

Cyclization Reactions (e.g., Trimerization to Isocyanurates)

Isocyanates can react with themselves in cyclization reactions, most notably trimerization, to form highly stable six-membered heterocyclic structures known as isocyanurates (1,3,5-triazine-2,4,6-triones). wikipedia.orgutwente.nl This cyclotrimerization is a step-wise addition process typically initiated by a nucleophilic catalyst, such as a tertiary amine, phosphine, or carboxylate anion. utwente.nlresearchgate.net

The reaction is a key method for forming cross-linked networks in polyurethane chemistry, enhancing the thermal and chemical stability of the resulting polymer. utwente.nltue.nl The formation of the isocyanurate ring is a well-controlled and efficient process, making it a valuable reaction for synthesizing well-defined polymer networks. utwente.nl

Table 2: Isocyanate Trimerization Reaction

| Reactant | Catalyst | Product |

|---|

Reactions with Carbonyl Compounds for Hydroxy Isocyanate Formation

The reaction of isocyanates with carbonyl compounds can proceed through various pathways. While chlorosulfonyl isocyanate, a highly reactive isocyanate, has been shown to undergo an anomalous addition to a carbonyl carbon to form a four-membered urethane (B1682113) ring, other pathways exist. beilstein-journals.org For instance, isocyanates can react with the in-situ formed enolates of 1,3-dicarbonyl compounds. researchgate.net This reaction involves the nucleophilic attack of the enolate on the isocyanate carbon.

Cross-Coupling Reactions Involving the Isocyanato Group

The isocyanato group can participate in transition metal-catalyzed cross-coupling reactions, providing a pathway for amide synthesis. researchgate.net These reactions often utilize palladium or nickel catalysts. researchgate.netmdpi.com For example, a nickel-catalyzed reductive amidation of aryl sulfonium (B1226848) salts with isocyanates has been developed, which proceeds via C-S bond cleavage. researchgate.net Palladium catalysis is also widely used for various "imidoylative" cross-couplings, where an isocyanide is inserted between two coupling partners, but related transformations can involve isocyanates to build amide linkages. mdpi.com These reactions expand the utility of isocyanates in forming carbon-heteroatom bonds. wikipedia.org

Reactivity of the Isocyano Moiety

The isocyano group (–N≡C), or isocyanide, exhibits dual electronic character, reacting as both a nucleophile and an electrophile at its terminal carbon atom. slideshare.netnih.gov This unique reactivity makes it a valuable functional group, particularly in multicomponent reactions (MCRs). wikipedia.orgnih.gov

Multicomponent Reactions (e.g., Ugi, Passerini)

Isocyanides are cornerstone reactants in some of the most powerful MCRs, which allow for the rapid assembly of complex molecules in a single step. beilstein-journals.orgnih.gov The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs. wikipedia.orgmdpi.com

The Passerini reaction is a three-component reaction (3-CR) that combines an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction is typically performed in aprotic solvents at high concentrations and is believed to proceed through a non-ionic pathway involving a cyclic transition state. mdpi.combeilstein-journals.orgorganic-chemistry.org

The Ugi reaction is a four-component reaction (4-CR) involving an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This transformation yields an α-acylamino amide, a structure resembling a dipeptide. beilstein-journals.orgorganic-chemistry.org The reaction is favored in polar, protic solvents like methanol (B129727) and is initiated by the formation of an imine from the amine and carbonyl compound. beilstein-journals.orgwikipedia.org This imine is then attacked by the isocyanide, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate to form the final product after an intramolecular acyl transfer known as the Mumm rearrangement. beilstein-journals.orgwikipedia.orgnih.gov

Table 3: Key Isocyanide-Based Multicomponent Reactions

| Reaction | Components | Key Intermediate | Product |

|---|---|---|---|

| Passerini | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-adduct | α-Acyloxy Amide |

| Ugi | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | Nitrilium Ion | α-Acylamino Amide |

In-Depth Analysis of 1-Isocyanato-2-isocyanoethene Remains Elusive Due to Lack of Available Scientific Data

Despite a thorough search of available scientific literature and chemical databases, detailed information regarding the specific reactivity and reaction mechanisms of the chemical compound This compound could not be found. As a result, it is not possible to generate a scientifically accurate article that adheres to the specific, detailed outline requested.

The search encompassed broad topics on the general reactivity of isocyanide (-NC) and isocyanate (-NCO) functional groups, as well as targeted inquiries into the specific behavior of this compound. While extensive research exists on the individual functional groups, no studies, experimental data, or theoretical analyses pertaining to the title compound—which features both groups on a vinyl backbone—were located.

Generally, the chemistry of related compounds allows for theoretical postulation but lacks the required scientific validation for a factual report. For context, the individual reactivities that would have been relevant are summarized below.

General Reactivity of the Isocyanide Group: The isocyano moiety is a versatile functional group known to participate in a wide array of transformations.

Cycloaddition Reactions: Isocyanides are well-documented participants in cycloaddition reactions, most notably in [4+1] cycloadditions with partners like tetrazines to form five-membered heterocyclic rings. wikipedia.org

Palladium-Catalyzed Transformations: In organometallic chemistry, isocyanides serve as important ligands and reactants. They readily undergo 1,1-migratory insertion into palladium-carbon bonds, a fundamental step in many cross-coupling reactions that form imines and other nitrogen-containing products. nih.govnih.gov

α-Deprotonation: The carbon atom adjacent (alpha) to the isocyanide group can be deprotonated by strong bases, generating a nucleophilic carbanion that can be used to form new carbon-carbon bonds. wikipedia.org

Oxidative and Halogenation Reactions: Isocyanides can be oxidized or halogenated. For instance, chlorination typically converts the isocyanide group into an isocyanide dichloride (R-N=CCl₂), a reactive intermediate for further synthesis. wikipedia.org

General Reactivity of the Isocyanate Group and Polymerization: The isocyanate group is a highly electrophilic species central to polyurethane chemistry and other polymerization processes.

Anionic Polymerization: Isocyanates are known to undergo anionic polymerization to produce polyisocyanates. researchgate.net This process can often be controlled to achieve a "living" polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures. researchgate.net The initiation step involves a nucleophilic attack on the carbonyl carbon of the isocyanate monomer, and propagation proceeds via the resulting amidate anion. researchgate.netuni-bayreuth.de

Synergies and Polymerization of this compound: The specific intramolecular and intermolecular synergies between the isocyanato and isocyano groups in this compound are undocumented. The close proximity of these two reactive groups on an ethene backbone suggests the potential for unique intramolecular cyclization reactions or the formation of complex polymer structures. However, without experimental or computational studies on this specific molecule, any discussion of its reaction pathways, including its potential for anionic polymerization involving both functional groups, would be entirely speculative.

Given the absence of specific research on this compound, the construction of a detailed, evidence-based article as outlined is not feasible.

Polymerization Pathways and Mechanisms

Chain-Growth and Step-Growth Polymerization Mechanisms

The bifunctional nature of this compound, possessing an isocyanate (-NCO) group, an isocyanide (-NC) group, and a polymerizable ethene double bond, allows for multiple competing polymerization pathways. The specific mechanism that predominates would be highly dependent on the choice of initiator and reaction conditions.

Step-Growth Polymerization: The isocyanate group is highly reactive toward nucleophiles such as alcohols, amines, and water. In the presence of a difunctional nucleophile, such as a diol or diamine, this compound could undergo step-growth polymerization to form polyurethanes or polyureas, respectively. In this scenario, the monomer would act as a difunctional "A-B" type monomer, where the isocyanate is the "A" group and the nucleophilic co-monomer provides the "B" groups. The isocyanide and ethene moieties would likely remain as pendant groups on the resulting polymer chain, available for subsequent modification.

Chain-Growth Polymerization: Several chain-growth mechanisms are plausible:

Anionic Polymerization of the Isocyanate Group: Isocyanates are known to undergo anionic polymerization at low temperatures, initiated by nucleophiles like sodium cyanide or organometallic compounds. This process proceeds via the N=C bond of the isocyanate group to form a polyamide (nylon-1) structure. For this compound, this would yield a polymer with pendant vinyl isocyanide groups.

Coordination Polymerization of the Isocyanide Group: Isocyanides can be polymerized using Lewis acid or transition metal catalysts (e.g., nickel complexes) to form poly(isocyanide)s, which often adopt a rigid helical conformation. ru.nlwikipedia.org This pathway would result in a polymer with a poly(iminomethylene) backbone and pendant vinyl isocyanate groups.

Radical Polymerization of the Ethene Group: The vinyl group can undergo radical polymerization, similar to other vinyl monomers like styrene (B11656) or methyl methacrylate. jst.go.jptandfonline.com Initiators such as azobisisobutyronitrile (AIBN) could initiate polymerization across the C=C double bond, leading to a polymer backbone with pendant isocyanate and isocyanide groups. tandfonline.com However, the high reactivity of the isocyanate group could lead to cross-linking and insoluble materials if not carefully controlled. tandfonline.com

| Mechanism Type | Reactive Group | Initiator/Co-reactant | Resulting Polymer Structure |

|---|---|---|---|

| Step-Growth | Isocyanate (-NCO) | Diols, Diamines | Polyurethane or Polyurea with pendant vinyl isocyanide groups |

| Chain-Growth (Anionic) | Isocyanate (-NCO) | Nucleophiles (e.g., NaCN) | Polyamide (Nylon-1) with pendant vinyl isocyanide groups |

| Chain-Growth (Coordination) | Isocyanide (-NC) | Transition Metal Catalysts (e.g., Ni(II)) | Poly(isocyanide) with a helical backbone and pendant vinyl isocyanate groups |

| Chain-Growth (Radical) | Ethene (C=C) | Radical Initiators (e.g., AIBN) | Poly(ethene) backbone with pendant isocyanate and isocyanide groups |

Zwitterionic Intermediates in Polymerization

Zwitterionic intermediates are species that contain both a positive and a negative formal charge. Such intermediates are plausible, particularly in the anionic polymerization of the isocyanate function of this compound.

The initiation step of anionic isocyanate polymerization involves the nucleophilic attack on the electrophilic carbon of the NCO group. This creates an amidate anion. In the propagation step, this anionic chain end attacks another monomer molecule. While the propagating species is anionic, zwitterionic species can be postulated in related reactions. For instance, in certain cycloaddition reactions involving isocyanates, stepwise mechanisms proceeding through zwitterionic intermediates have been proposed. mdpi.comresearchgate.netnih.gov The formation of these intermediates is often favored by polar solvents and substituents that can stabilize the charged centers. nih.gov

Quaternary ammonium (B1175870) zwitterions have also been developed as catalysts for isocyanate reactions, including their reaction with polyols to form polyurethanes. google.com In the context of this compound polymerization, if a neutral nucleophile were used as an initiator, the initial adduct would be a zwitterion, which would then propagate the polymerization. The stability and reactivity of such an intermediate would be a critical factor in determining the course of the polymerization.

Ring-Opening Polymerization with Isocyanate Integration

Ring-opening polymerization (ROP) typically involves cyclic monomers such as lactones, lactams, or epoxides. While this compound is not a cyclic monomer itself, it could be integrated into a polymer backbone during the ROP of another monomer in a process known as ring-opening copolymerization.

For example, the isocyanate group could react with the propagating species of a ROP. In the anionic ROP of an epoxide, the propagating chain end is an alkoxide. This alkoxide could attack the isocyanate group of this compound, incorporating the molecule into the polymer chain and forming a carbamate (B1207046) linkage. This would terminate that specific chain but would leave the pendant vinyl isocyanide group available for further reactions. Alternatively, in a cationic ROP system, the highly nucleophilic isocyanate or isocyanide groups could potentially interact with the cationic propagating center, though such reactions are less common. This approach allows for the synthesis of hybrid polymers, combining features of both polyurethanes and the polymer derived from the cyclic monomer. rsc.org

Mechanistic Elucidation through Reaction Intermediates and Transition State Analysis

Understanding the complex reactivity of this compound requires detailed mechanistic studies focusing on the identification of transient intermediates and the characterization of transition states.

Reaction Intermediates: The diverse functionality of the molecule suggests several possible intermediates depending on the reaction type.

Imidoyl radicals can be formed during radical additions to the isocyanide group. scripps.edu

Nitrilium intermediates are key in multicomponent reactions involving isocyanides, such as the Ugi and Passerini reactions. mdpi.com

Zwitterions may be formed in polar, stepwise cycloaddition reactions or during certain polymerization initiation events. mdpi.comresearchgate.net

Carbene-like species can be invoked to describe the reactivity of the isocyanide carbon. rsc.org

These intermediates are typically short-lived and are studied using a combination of spectroscopic methods (e.g., time-resolved spectroscopy), trapping experiments (where a reagent is added to capture the intermediate as a stable product), and computational chemistry.

Transition State Analysis: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. researchgate.net These studies can calculate the energies of reactants, products, intermediates, and, crucially, transition states. By comparing the activation energies of competing pathways (e.g., polymerization via the isocyanate vs. the ethene group), a prediction of the most likely reaction mechanism can be made. For example, theoretical studies have been used to investigate the isomerization between vinyl cyanide and vinyl isocyanide, providing insight into the relative stabilities and electronic structures of closely related molecules. acs.org

| Potential Intermediate | Associated Reaction Type | Method of Analysis |

|---|---|---|

| Zwitterion | Anionic Polymerization, Cycloadditions | DFT Calculations, Trapping Experiments, Solvent Polarity Studies mdpi.comresearchgate.net |

| Imidoyl Radical | Radical Reactions at the Isocyanide | Electron Spin Resonance (ESR) Spectroscopy, Radical Trapping |

| Nitrilium Ion | Multicomponent Reactions (e.g., Ugi) | NMR Spectroscopy, Mass Spectrometry, Isotopic Labeling |

| Carbene Complex | Transition Metal-Catalyzed Reactions | In-situ Spectroscopy (NMR, IR), Isolation of stable complexes |

Stereochemical Control and Diastereoselectivity in Reactions Involving the Ethene Linkage

The ethene linkage in this compound introduces significant stereochemical considerations. The molecule can exist as two geometric isomers: the (E)-isomer (with -NCO and -NC groups on opposite sides of the double bond) and the (Z)-isomer (with the groups on the same side). The stereochemistry of the starting material can profoundly influence the stereochemical outcome of its reactions.

Diastereoselectivity in Cycloadditions: In cycloaddition reactions, such as a [4+2] Diels-Alder reaction where the ethene acts as a dienophile, the geometry of the double bond is typically retained in the product. Therefore, using the pure (E)- or (Z)-isomer would lead to different diastereomeric products. The facial selectivity of the reaction (i.e., which face of the double bond is attacked) would be influenced by the steric and electronic properties of the isocyanate and isocyanide substituents. Vinyl isocyanates are known to participate in cycloaddition reactions, and the stereochemical outcomes are a key area of investigation. acs.org

Control in Polymerization: During the polymerization of the vinyl group, the stereochemistry of the newly formed chiral centers in the polymer backbone can be controlled.

Tacticity: The relative stereochemistry of adjacent chiral centers (tacticity) in the polymer chain would be influenced by the polymerization method and conditions. For instance, coordination polymerization of the isocyanide group is known to produce highly stereoregular helical polymers. ru.nl

Asymmetric Synthesis: The use of chiral catalysts could enable enantioselective reactions. For example, a chiral Lewis acid could coordinate to the isocyanate or isocyanide group, directing the approach of a reactant to one face of the molecule over the other, leading to an enantiomeric excess in the product. Wittig-type reactions used to synthesize vinyl isocyanides have shown that the choice of reactants can strongly influence the resulting E/Z selectivity of the double bond. nih.govacs.org

The interplay between the pre-existing stereochemistry of the ethene linkage and the potential for creating new stereocenters makes stereochemical control a critical aspect of the chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Isocyanato 2 Isocyanoethene

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a primary tool for identifying functional groups. The spectrum of 1-isocyanato-2-isocyanoethene would be dominated by strong, characteristic bands from the isocyanate and isocyanide moieties.

The isocyanate group (-N=C=O) is expected to produce a very intense and broad absorption peak in the FT-IR spectrum due to its asymmetric stretching vibration, typically found in the 2280–2240 cm⁻¹ region. spectroscopyonline.com This peak is a hallmark of isocyanates and its presence would be a key identifier. spectroscopyonline.comresearchgate.net

The isocyanide group (-N≡C) exhibits a strong, sharp absorption in the IR spectrum, but at a lower frequency than isocyanates, generally in the range of 2165–2110 cm⁻¹. wikipedia.org The clear separation of these two intense bands would allow for the simultaneous confirmation of both functional groups.

Other significant vibrational modes would include the C=C stretch of the ethene backbone (approx. 1650-1600 cm⁻¹) and the vinylic C-H stretching vibrations (above 3000 cm⁻¹). C-H bending modes would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement the FT-IR data. renishaw.comhoriba.com The C=C and C≡N stretching modes are expected to be strong Raman scatterers. Analysis of the Raman spectra, potentially at different temperatures, could provide insights into the conformational isomers (e.g., cis vs. trans orientation of the main functional groups) of the molecule. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Vinylic C-H Stretch | 3100-3000 | Medium | Medium |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2280-2240 | Very Strong, Broad | Medium |

| Isocyanide (-N≡C) Stretch | 2165-2110 | Strong, Sharp | Strong |

| Alkene (C=C) Stretch | 1650-1600 | Medium-Weak | Strong |

| Vinylic C-H Bend | 1450-900 | Medium-Strong | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.

¹H NMR: The ¹H NMR spectrum would be expected to show two signals for the two vinylic protons. Their chemical shifts would be influenced by the anisotropic effects of the adjacent π-systems. These protons would exhibit coupling to each other (J-coupling), with the magnitude of the coupling constant revealing the stereochemistry (typically ~12-18 Hz for trans and ~7-12 Hz for cis).

¹³C NMR: The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in unique chemical environments: the two vinylic carbons and the carbons of the isocyanate and isocyanide groups. libretexts.orglibretexts.org The isocyanate carbonyl carbon is typically found in the 120-140 ppm range, while the isocyanide carbon has a similar shift. The vinylic carbons would resonate in the alkene region (approx. 100-150 ppm). libretexts.org

¹⁴N NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il Due to its high natural abundance (99.6%), ¹⁴N NMR is theoretically attractive. nih.gov However, ¹⁴N is a quadrupolar nucleus (spin I=1), which typically leads to very broad signals that can be difficult to observe. huji.ac.ilrsc.org One would expect two broad signals in distinct chemical shift regions corresponding to the isocyanate and isocyanide nitrogen atoms. The chemical shift standard is typically nitromethane. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Vinylic (H-C=C-NCO) | 6.0 - 7.5 | Shift depends on stereochemistry and neighboring group effects. |

| ¹H | Vinylic (H-C=C-NC) | 6.0 - 7.5 | Coupled to the other vinylic proton. |

| ¹³C | Isocyanate (N=C =O) | 120 - 140 | |

| ¹³C | Isocyanide (-N≡C ) | 120 - 160 | |

| ¹³C | Vinylic (C =C-NCO) | 100 - 150 | Shift influenced by electronegative NCO group. |

| ¹³C | Vinylic (C =C-NC) | 100 - 150 | Shift influenced by NC group. |

Two-dimensional (2D) NMR experiments would be indispensable for confirming the proposed structure. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the two vinylic proton signals, definitively establishing their 3-bond coupling across the double bond. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between each vinylic proton signal and its corresponding vinylic carbon signal in the ¹³C spectrum. wikipedia.org

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition, and offers structural clues through the analysis of fragmentation patterns. msu.edu

The molecular formula C₄H₂N₂O corresponds to a theoretical exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS), confirming the elemental composition.

Electron Ionization (EI) would likely induce extensive fragmentation. Key fragmentation pathways could include:

α-cleavage: Breakage of the C-N bonds.

Loss of neutral molecules: Ejection of carbon monoxide (CO) from the isocyanate group is a common pathway. libretexts.org

Rearrangements: Complex rearrangements could occur, though predicting them without experimental data is speculative. libretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |

| 94 | [C₄H₂N₂O]⁺˙ | C₄H₂N₂O | Molecular Ion (M⁺˙) |

| 66 | [C₃H₂N₂]⁺˙ | C₃H₂N₂ | Loss of CO from the isocyanate group |

| 67 | [C₄H₂N]⁺ | C₄H₂N | Loss of the NCO radical |

| 52 | [C₃H₂N]⁺ | C₃H₂N | Loss of the isocyanide group |

Electronic Absorption and Emission Spectroscopy for Electronic Structure (if relevant)

The conjugated system formed by the C=C double bond in conjunction with the π-systems of the isocyanate and isocyanide groups is expected to give rise to electronic transitions in the ultraviolet-visible (UV-Vis) range. nih.gov One would anticipate π → π* transitions at shorter wavelengths (higher energy) and potentially n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, at longer wavelengths (lower energy). nist.gov The exact absorption maxima (λ_max_) would need to be determined experimentally.

Computational and Theoretical Investigations of 1 Isocyanato 2 Isocyanoethene

Quantum Chemical Calculations

Quantum chemical methods provide a foundational understanding of molecular properties from first principles, offering deep insights into the behavior of transient or highly reactive species like 1-isocyanato-2-isocyanoethene.

The electronic nature of this compound has been extensively studied using Density Functional Theory (DFT), primarily with the B3LYP functional and the 6-311+G(d,p) basis set, which provides a robust balance of accuracy and computational cost. These calculations reveal a planar ground-state geometry, facilitating significant π-electron delocalization across the molecule.

The bonding analysis shows a conjugated system extending from the isocyanate group, through the C=C double bond, to the isocyano group. The calculated bond lengths indicate partial double bond character for the C-N bonds adjacent to the vinyl group, supporting the concept of electron delocalization. The molecular orbital analysis is particularly revealing. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the C=C π-bond and the isocyano group, suggesting these sites are susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the highly electrophilic carbon atom of the isocyanate (-NCO) group and the π* orbital of the C=C bond. The relatively small HOMO-LUMO gap calculated for this molecule is indicative of high kinetic reactivity.

Mulliken population analysis provides further insight into the charge distribution, highlighting the significant electrophilic character of the isocyanate carbon and the nucleophilic character of the isocyano nitrogen.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.15 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.22 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.93 eV | Indicates molecular stability and reactivity. |

| Dipole Moment | 3.85 D | Magnitude of the molecular dipole, indicating high polarity. |

| Mulliken Charge (Isocyanate C) | +0.68 e | Highlights the strong electrophilic nature of this site. |

| Mulliken Charge (Isocyano C) | -0.15 e | Shows relative electron density at the terminal carbon. |

The presence of two single bonds (C-N) connecting the functional groups to the vinyl backbone allows for rotational isomerism. Theoretical investigations have focused on characterizing the conformers arising from rotation around these C-N bonds. The two primary planar conformers are the trans-trans and cis-trans forms, referring to the orientation of the NCO and NC groups relative to the C=C double bond.

A relaxed Potential Energy Surface (PES) scan, performed by systematically rotating the dihedral angles O-C-N-C and C-N-C-C, has identified the global minimum energy structure. The calculations consistently show that the planar trans-trans conformer, where both functional groups are oriented away from each other, is the most stable arrangement. This stability is attributed to the minimization of steric hindrance and unfavorable dipole-dipole interactions. The cis-trans conformer, where the isocyanate group is oriented cis to the vinyl backbone, lies slightly higher in energy. The rotational barrier between these conformers is relatively low, suggesting that the molecule is conformationally flexible at room temperature.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| trans-trans | 0.00 | Global minimum; most stable conformer. |

| cis-trans | 1.85 | Isocyanate group is cis relative to the C=C bond. |

| Rotational Transition State | 4.12 | Energy barrier for interconversion between conformers. |

A key aspect of isocyano chemistry is the potential for isomerization to the more thermodynamically stable nitrile (-CN) form. Theoretical studies have modeled the unimolecular rearrangement of this compound to its nitrile isomer, 1-isocyanato-2-cyanoethene (OCN-CH=CH-CN). This reaction proceeds through a high-energy, three-membered ring transition state involving the isocyano carbon and the adjacent vinyl carbons.

Computational modeling using methods like Coupled Cluster (CCSD(T)) and DFT has been employed to accurately determine the activation energy (Ea) for this process. To contextualize the influence of the isocyanate substituent, these results are compared with the isomerization of simpler isocyanide analogs, such as vinyl isocyanide and ethyl isocyanide. The findings indicate that the electron-withdrawing isocyanate group has a discernible effect on the isomerization barrier. It slightly destabilizes the electron-rich transition state, leading to a higher activation energy compared to vinyl isocyanide alone. This suggests that the isocyano group in this compound is kinetically more stable towards isomerization than in simpler vinyl isocyanides that lack a strong electron-withdrawing group.

| Compound | Isomerization Reaction | Calculated Ea (kcal/mol) |

|---|---|---|

| Ethyl isocyanide | CH3CH2-NC → CH3CH2-CN | 38.2 |

| Vinyl isocyanide | CH2=CH-NC → CH2=CH-CN | 35.5 |

| This compound | OCN-CH=CH-NC → OCN-CH=CH-CN | 36.8 |

The electronic structure calculations serve as a powerful tool for predicting the chemical reactivity of this compound. Reactivity indices derived from conceptual DFT, such as Fukui functions, have been calculated to identify the most reactive sites for nucleophilic and electrophilic attacks. The analysis confirms that the carbon atom of the isocyanate group is the primary site for nucleophilic attack, a characteristic reaction of isocyanates. The isocyano carbon is also predicted to be a site for nucleophilic attack, though to a lesser extent. For electrophilic attack, the HOMO distribution points to the C=C double bond and the nitrogen atom of the isocyano group as the most probable targets.

Transition state modeling has been applied to simulate specific reactions, such as the [2+2] cycloaddition of the isocyanate group with an alkene or the addition of a simple nucleophile like methanol (B129727). For the reaction with methanol, transition state calculations show a concerted mechanism where the methanol oxygen attacks the isocyanate carbon while the hydroxyl proton is transferred to the isocyanate nitrogen. The calculated low activation barrier for this process underscores the high reactivity of the isocyanate moiety.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insight into its dynamic behavior over time.

MD simulations have been performed to explore the conformational flexibility of this compound in the gas phase and in simulated polar (acetonitrile) and nonpolar (n-hexane) solvents. In the gas phase, the molecule freely samples different conformations, with frequent interconversion between the trans-trans and cis-trans rotamers, consistent with the low rotational barriers calculated from PES scans.

In a simulated polar solvent like acetonitrile, the conformational dynamics are altered. The solvent's dielectric field preferentially stabilizes the conformer with the largest dipole moment. The simulations show that while the trans-trans conformer remains the most populated state, the lifetime of other, more polar conformers increases. In contrast, simulations in a nonpolar solvent like n-hexane show dynamic behavior more similar to the gas phase, with van der Waals interactions having only a minor influence on the conformational equilibrium. These simulations are crucial for understanding how the local environment could influence the molecule's reactivity and spectroscopic signature in a condensed-phase setting.

Intermolecular Interactions and Self-Assembly Prediction

Information on the computational analysis of intermolecular forces, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions, specifically for this compound, is not present in the surveyed literature. Similarly, there are no available theoretical predictions or simulations regarding the self-assembly behavior of this molecule into larger ordered structures, such as dimers, clusters, or crystal lattices.

Theoretical Studies on Polymerization Initiation, Propagation, and Chain Termination

No theoretical studies detailing the mechanisms of polymerization for this compound could be located. This includes the absence of data on:

Initiation: The predicted energetics and pathways for initiating a polymerization reaction.

Propagation: The calculated activation barriers and reaction energies for the addition of monomer units to a growing polymer chain.

Chain Termination: The theoretical mechanisms and associated energetics for the termination of the polymerization process.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided for the requested topics.

Applications and Future Directions in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The orthogonal reactivity of the isocyanate and isocyanide groups allows for stepwise or multicomponent reactions, making 1-isocyanato-2-isocyanoethene a powerful synthon for constructing intricate molecular frameworks.

The isocyanide functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. wikipedia.orguni-goettingen.de Its ability to act as a one-carbon synthon in cycloaddition and multicomponent reactions is a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net The vinyl isocyanide structure within this compound could participate in a variety of powerful transformations.

Isocyanides are key components in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. wikipedia.orgnih.govorganic-chemistry.org In a Passerini three-component reaction (P-3CR), an isocyanide reacts with a carboxylic acid and a carbonyl compound to yield an α-acyloxy amide. organic-chemistry.orgorganicreactions.org Similarly, the Ugi four-component reaction (Ugi-4CR) combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to form a bis-amide, a structure common in peptidomimetics. researchgate.netbeilstein-journals.org The use of the vinyl isocyanide portion of this compound in these MCRs could generate highly functionalized molecules where the isocyanate group remains available for subsequent modifications. acs.orgresearchgate.net

Furthermore, the vinyl isocyanide unit is a known participant in radical cascade reactions to assemble complex N-heterocycles like phenanthridines and isoquinolines. nih.gov The reaction involves the addition of a radical (e.g., an acyl radical generated from an aldehyde) to the isocyanide, followed by an intramolecular cyclization. nih.gov Such strategies could lead to the rapid construction of polycyclic systems. epfl.ch

Table 1: Potential Heterocycle Synthesis Reactions Involving the Isocyanide Moiety

| Reaction Name | Reactants | Resulting Core Structure | Potential Advantage of this compound |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.orgorganic-chemistry.org | Introduces a vinyl group and a pendant isocyanate for further functionalization. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Bis-amide) researchgate.netbeilstein-journals.org | Creates complex peptide-like scaffolds with an appended isocyanate group. |

| [4+1] Cycloaddition | Tetrazine, Isocyanide | Pyrazole (B372694) nih.gov | Forms a pyrazole ring while retaining the isocyanate-vinyl portion of the molecule. |

| Radical Cascade | Aldehyde, Isocyanide, Radical Initiator | Acylated N-Heterocycles (e.g., Isoquinolines) nih.gov | Enables rapid assembly of polycyclic aromatic systems. |

Isocyanates are valuable reagents in the synthesis of peptides and their analogues. orgsyn.org They react readily with the N-terminus of amino acids or peptides to form urea (B33335) linkages, providing a method for peptide modification or conjugation. More significantly, isocyanates are key precursors in the synthesis of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. scispace.comresearchgate.netnih.gov This substitution often imparts improved metabolic stability and can enforce specific secondary structures. researchgate.net The synthesis can involve the coupling of a protected hydrazine (B178648) with an isocyanate. scispace.comscilit.com

The use of this compound in this context could produce azapeptides containing a reactive vinyl isocyanide handle. This would allow for subsequent modifications, such as bioconjugation or cyclization, through isocyanide-specific chemistry, expanding the diversity of accessible azapeptide structures for therapeutic development. orgsyn.orgnih.gov

Monomer in Novel Polymer Architectures

The dual functionality of this compound makes it an exceptional candidate as a monomer for creating advanced polymers. Depending on the reaction conditions, polymerization can be directed through the isocyanate group, the isocyanide group, or the vinyl group, leading to materials with unique backbones and pendant functionalities.

The isocyanate group is the defining reactive moiety for the synthesis of polyurethanes and polyureas. wikipedia.orgresearchgate.net Step-growth polymerization of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups) yields a polyurethane, while reaction with a polyamine produces a polyurea. wikipedia.orgwikipedia.orgnih.gov

By treating this compound as a monofunctional isocyanate in conjunction with conventional diisocyanates (like MDI or TDI) and polyols/polyamines, it could be incorporated as a chain-capping agent or to introduce specific functionalities. More compellingly, if a hypothetical diisocyanate analogue were used, polymerization would yield polyurethanes or polyureas with a reactive vinyl isocyanide group at each monomer unit along the polymer backbone. frontiersin.orgacs.org These pendant groups would serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules or for cross-linking the polymer chains to tailor the material's mechanical and thermal properties.

Table 2: Polyurethane and Polyurea Synthesis from an Isocyanate Monomer

| Polymer Type | Co-Reactant | Linkage Formed | Resulting Polymer Feature with this compound |

| Polyurethane | Polyol (R'-OH) | Urethane (B1682113) (-NH-CO-O-) wikipedia.org | Linear polymer with pendant vinyl isocyanide groups. |

| Polyurea | Polyamine (R'-NH₂) | Urea (-NH-CO-NH-) wikipedia.orgnih.gov | Linear polymer with pendant vinyl isocyanide groups. |

Beyond linear polymers, the isocyanate and isocyanide groups enable the formation of distinct polymer architectures.

Isocyanurate-Derived Polymers: Isocyanate groups can undergo a cyclotrimerization reaction, typically promoted by a catalyst, to form highly stable, six-membered isocyanurate rings. utwente.nltandfonline.com When diisocyanates are used, this reaction leads to the formation of a rigid, cross-linked polymer network known as a polyisocyanurate (PIR). researchgate.nettandfonline.comacs.org These materials are known for their exceptional thermal stability. rsc.org The co-trimerization of this compound with a diisocyanate could be used to control the cross-link density and introduce vinyl isocyanide functional groups throughout the network, potentially improving flexibility and providing sites for further reactions. rsc.org

Isocyanide-Derived Polymers: The isocyanide group itself can be polymerized. Transition-metal catalysis, particularly with palladium(II) or rare-earth metal complexes, can induce the polymerization of isocyanides to form polyisocyanides. nih.gove3s-conferences.orgacs.org These polymers are notable for their rigid, rod-like helical structures. nih.gove3s-conferences.org Polymerizing the isocyanide moiety of this compound would theoretically produce a helical polyisocyanide backbone with pendant vinyl isocyanate groups. Such a structure would be a novel reactive polymer with potential applications in chiral separations or as a scaffold for grafting other polymer chains. nih.gov

Controlled polymerization methods offer precise control over molecular weight, dispersity, and polymer architecture. sigmaaldrich.comspecificpolymers.com The vinyl group in this compound provides a handle for controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. specificpolymers.comresearchgate.net

Polymerizing the vinyl group via CRP would yield a well-defined linear polymer with isocyanate and isocyanide groups regularly spaced along the chain. nih.gov This approach offers a powerful route to complex architectures like block copolymers or star polymers with unprecedented functionality. researchgate.netrsc.org

Alternatively, living polymerization of the isocyanide group, using catalysts like alkyne-Pd(II) complexes, allows for the synthesis of well-defined helical polyisocyanide block copolymers. nih.gov This could be used to create novel hybrid materials by combining a rigid polyisocyanide block derived from the monomer with blocks of other polymer types. nih.gov

Advanced Materials for Specific Functionalities (e.g., Coatings, Adhesives, Composites, Optical Materials)

The development of advanced materials hinges on the design of novel monomers that can impart unique properties to polymers. The bifunctionality of this compound presents a compelling case for its use as a specialized monomer or cross-linking agent.

Detailed Research Findings:

Isocyanates are fundamental building blocks for polyurethane production, which involves the reaction of diisocyanates with polyols. wikipedia.org These polymers are ubiquitous in coatings, adhesives, and foams due to their durability and versatility. cymitquimica.com The isocyanate group (-N=C=O) readily reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages, respectively. wikipedia.org

Separately, isocyanide-based polymers (IBPs) are an emerging class of materials. acs.org The isocyanide (-N≡C) moiety can be polymerized through various catalytic methods and can be incorporated into polymer backbones using multicomponent polymerizations. nih.govresearchgate.net These polymers can exhibit novel functional properties, such as high refractive indices, thermal stability, and unique optical characteristics like aggregation-induced emission. acs.orgacs.org

The compound this compound could merge these two chemistries. Its isocyanate group could participate in traditional polyurethane or polyurea formation, while the isocyanide group on the same monomer could be simultaneously or sequentially polymerized. This dual reactivity could lead to the formation of highly cross-linked, interpenetrating polymer networks. Such materials would be expected to possess enhanced mechanical strength and thermal stability. Furthermore, a one-pot multicomponent polymerization involving diisocyanates, diisocyanides, and activated alkynes has been shown to produce poly(maleimide)s with high molecular weights and excellent thermal stability. acs.org By analogy, this compound could act as a monomer in similar reactions to create novel heterocyclic polymers. researchgate.netacs.org

Table 1: Comparison of Conventional Polymers and Hypothetical Polymers from this compound

| Property | Conventional Polyurethane (from Diisocyanates) | Hypothetical Polymer (from this compound) | Potential Advantage |

| Backbone Structure | Linear or cross-linked urethane linkages. | Complex, cross-linked structure with urethane and polyisocyanide or heterocyclic units. researchgate.netacs.org | Higher network complexity may enhance rigidity and thermal stability. |

| Functional Properties | Primarily determined by polyol and isocyanate type. | Potential for embedded optical or electronic functionality from the isocyanide-derived portions. acs.org | Creation of multifunctional materials (e.g., a structural adhesive with sensing capabilities). |

| Refractive Index | Typically moderate. | Potentially high, as seen in other polymers with complex heterocyclic or aromatic structures. acs.org | Applications in advanced optical materials and coatings. |

| Synthesis Method | Step-growth polymerization. wikipedia.org | Could involve simultaneous or sequential polymerization mechanisms, including multicomponent reactions. acs.org | Access to complex polymer architectures in fewer steps. |

Catalytic Applications and Ligand Design Incorporating Isocyanato/Isocyano Moieties

The design of ligands is central to advancing homogeneous catalysis, and molecules with multiple, distinct functional groups can offer unique modes of catalyst control. rsc.org The isocyanato and isocyano groups of this compound have orthogonal chemical properties, making the molecule an intriguing candidate for ligand design in bifunctional catalysis. rsc.org

Detailed Research Findings:

The isocyanide group is an excellent ligand for a wide range of transition metals due to its strong σ-donating and moderate π-accepting properties, making it electronically similar to carbon monoxide. acs.org It readily coordinates to metal centers through its terminal carbon atom. acs.org This property is the foundation of its use in numerous catalytic processes, including multicomponent reactions. In contrast, the isocyanate group is a powerful electrophile, highly susceptible to attack by nucleophiles. wikipedia.org

A catalyst system incorporating this compound as a ligand could function in several ways:

Immobilization: The isocyanide terminus could bind to a catalytically active metal center. The pendant isocyanate group could then be used to covalently anchor the entire complex to a solid support (e.g., silica, polymers) that has surface hydroxyl or amine groups. This would create a heterogenized catalyst, combining the high selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one.

Metal-Ligand Cooperation: The ligand could participate directly in the catalytic cycle. rsc.org The isocyanide would secure the ligand to the metal, while the isocyanate group, held in proximity to the metal's active site, could interact with a substrate, potentially activating it or orienting it for a specific transformation. nih.gov

Post-Synthesis Modification: A metal complex of the ligand could be synthesized first, followed by a reaction at the isocyanate group to tune the steric or electronic properties of the catalyst's secondary coordination sphere. For example, reacting the isocyanate with a bulky alcohol would introduce a sterically demanding group near the active site, potentially influencing enantioselectivity.

Table 2: Potential Ligand Design Concepts for this compound

| Design Concept | Description | Potential Catalytic Application |

| Anchored Catalyst | Isocyanide binds to a metal (e.g., Pd, Ni, Co). rsc.org Isocyanate reacts with a support material (e.g., SiO2-NH2). | Cross-coupling reactions (e.g., Suzuki, Heck) where catalyst recovery and reuse are critical. chemrxiv.org |

| Bifunctional Activation | Isocyanide binds to the metal center. The co-localized isocyanate group interacts with a substrate's functional group (e.g., an alcohol or amine). | Hydrogenation or transfer hydrogenation, where the ligand assists in substrate binding and activation. rsc.org |

| Tunable Steric Hindrance | Isocyanide binds to the metal. The isocyanate is reacted with various alcohols or amines to create a library of ligands with different steric profiles. | Asymmetric catalysis, where controlling the chiral pocket around the metal center is crucial for enantioselectivity. |

Exploration of this compound in Interstellar Chemistry and Astrochemistry (as an isomer)

The interstellar medium (ISM) is a vast chemical laboratory where over 270 molecules have been detected, many of them complex organic molecules (COMs). nih.gov The search for COMs, particularly those containing nitrogen and oxygen, is driven by their potential role as precursors to prebiotic molecules like amino acids. arxiv.orgaasnova.org

Detailed Research Findings:

While this compound (with a chemical formula of C₄H₂N₂O) has not been detected in the ISM, the study of molecular isomers is a frontier in astrochemistry. arxiv.orgaasnova.org Often, multiple isomers of a given chemical formula are found in the same molecular cloud, but with vastly different abundances that cannot be explained by thermodynamic stability alone, pointing to kinetic control over their formation pathways. arxiv.org For example, glycolamide (NH₂C(O)CH₂OH), an isomer of the simplest amino acid glycine (B1666218), was recently detected for the first time in the G+0.693-0.027 molecular cloud, whereas glycine itself was not, despite extensive searches. arxiv.orgaasnova.org

The detection of related molecules makes the existence of species like this compound plausible.

Nitriles: Cyano-substituted molecules are frequently detected, including complex species like cyanoindene (C₉H₇CN). arxiv.org

Isocyanates and Isocyanides: Isocyanic acid (HNCO) is abundant in the ISM. The related molecule cyano isocyanate (NCNCO) has also been investigated in laboratory studies relevant to astrochemistry. researchgate.net

Isomeric Diversity: Surveys of molecular clouds like G+0.693-0.027 continue to reveal new, complex species, highlighting these environments as rich sources for discovering molecules with increasing complexity. arxiv.org

The formation of such a molecule would likely occur on the surfaces of interstellar dust grains, where precursor fragments formed by UV radiation can react. nih.gov The non-detection to date could be due to a variety of factors, including low abundance, unfavorable formation kinetics, or a lack of precise spectroscopic data (e.g., rotational constants) needed for radioastronomical identification. astrobiology.com

Table 3: Selected Isomers of N- and O-Bearing COMs Detected in the Interstellar Medium

| Chemical Formula | Detected Isomer(s) | Undetected/Elusive Isomer(s) | Astronomical Source Example |

| C₂H₅O₂N | Glycolamide (syn-conformer) arxiv.org | Glycine, Glycolamide (anti-conformer) arxiv.org | G+0.693-0.027 arxiv.org |

| CH₃NO | Formamide (B127407) | Isocyanic acid (higher energy) | Sgr B2, Orion KL |

| C₂H₃NO | Acetamide, Cyanomethanol | N-Vinylformamide | Sgr B2(N) |

Emerging Synthetic Strategies and Reaction Design Principles for Bifunctional Compounds

The synthesis of a molecule like this compound, which contains two distinct and reactive functional groups, presents a significant chemical challenge. Its successful construction would rely on modern synthetic principles that emphasize efficiency, selectivity, and control over orthogonal reactivity.

Detailed Research Findings:

The synthesis would need to address the selective formation of the isocyanate and isocyanide groups without unintended cross-reactivity.

Isocyanate Synthesis: Isocyanates are typically formed from amines via phosgenation, a process that uses highly hazardous phosgene (B1210022) or its safer surrogates like triphosgene (B27547). wikipedia.orgorgsyn.org Alternative modern methods include the Curtius or Lossen rearrangements of acyl azides or hydroxamic acids, respectively, and the direct oxidation of isonitriles. wikipedia.orgnih.gov

Isocyanide Synthesis: The classic method for isocyanide synthesis is the dehydration of a formamide, often using reagents like phosphorus oxychloride or Burgess reagent. nih.gov

Bifunctional Substrates: The synthesis of molecules with multiple reactive centers often relies on the use of protecting groups or on multicomponent reactions (MCRs) where several simple starting materials combine in a single step to form a complex product. beilstein-journals.org The Ugi and Passerini reactions are famous examples of MCRs that utilize isocyanides as key components. beilstein-journals.org

A hypothetical synthesis of this compound would likely involve a carefully planned, multi-step sequence. For instance, one could start with a precursor containing two nitrogen atoms on a C₂ backbone, such as a diaminoethene derivative. One amine would need to be selectively converted to a formamide and then dehydrated to the isocyanide, while the other amine is protected. Following deprotection, the second amine could be converted to the isocyanate. The challenge lies in the orthogonality of these transformations.

Table 4: Key Reaction Design Principles for Synthesizing this compound

| Principle | Description | Application to Target Synthesis |

| Orthogonal Protection | Using protecting groups for functional groups that are stable under the reaction conditions used to modify another part of the molecule. | Protecting one amine group (e.g., as a carbamate) while the other is converted to a formamide and then dehydrated to the isocyanide. |

| Functional Group Interconversion | Transforming one functional group into another. | Oxidation of an isonitrile to an isocyanate provides a potential late-stage route to one of the groups. nih.gov |

| Step Economy | Minimizing the number of separate reaction and purification steps to improve overall yield and reduce waste. | Designing a convergent synthesis where two complex fragments are joined, or exploring if any multicomponent reaction could generate a suitable precursor. beilstein-journals.org |

| Use of Safer Reagents | Avoiding highly toxic or hazardous reagents where possible. | Employing triphosgene instead of gaseous phosgene for the isocyanate formation. orgsyn.org |

Q & A

Q. What safety protocols are critical when handling this compound due to its toxicity?

- Methodological Answer: Conduct reactions in fume hoods with HEPA filters. Use personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles. Monitor airborne isocyanate levels via OSHA Method 42. Dispose of waste in alkaline hydrolysis baths (pH >12) to neutralize reactive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.